molecular formula C12H13N3O B13860576 6-(2,4-Dimethylphenoxy)pyridazin-3-amine

6-(2,4-Dimethylphenoxy)pyridazin-3-amine

Cat. No.: B13860576
M. Wt: 215.25 g/mol
InChI Key: SYZAQRRWBJHNHB-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 2,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine typically involves the reaction of 2,4-dimethylphenol with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for pyridazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and neutral reaction conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenoxy)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dimethylphenoxy)pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2,4-dimethylphenoxy group, which can enhance its biological activity and selectivity. This substitution pattern can lead to improved pharmacokinetic properties and reduced side effects compared to other pyridazine derivatives .

Biological Activity

6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a pyridazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridazine ring substituted with a phenoxy group, which is known to influence its pharmacological properties. Research indicates that compounds in this class may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that pyridazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been investigated for their efficacy against various bacterial strains. In vitro assays revealed that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research into the anticancer activity of this compound has yielded promising results. For example, a study demonstrated that derivatives with similar structural features induced apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) with an IC50 value of 3.84 µM. The mechanism involved cell cycle arrest at the G2/M phase and modulation of histone deacetylase (HDAC) activity .

Anti-inflammatory Effects

Pyridazine derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential use in managing inflammatory conditions . The inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key signaling pathways.
  • Receptor Interaction : It may interact with various receptors involved in cellular signaling, influencing processes such as apoptosis and cell proliferation.
  • Cell Cycle Modulation : By affecting the cell cycle machinery, it can induce growth arrest in cancer cells.

Case Studies and Research Findings

StudyBiological ActivityKey Findings
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria growth.
AnticancerInduced apoptosis in HepG2 cells with IC50 = 3.84 µM; G2/M phase arrest observed.
Anti-inflammatoryInhibition of COX-2 activity leading to reduced inflammatory mediator production.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-(2,4-dimethylphenoxy)pyridazin-3-amine

InChI

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)16-12-6-5-11(13)14-15-12/h3-7H,1-2H3,(H2,13,14)

InChI Key

SYZAQRRWBJHNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NN=C(C=C2)N)C

Origin of Product

United States

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